N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine
Description
Properties
IUPAC Name |
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O8S/c1-25-11-7-8-12(14(9-11)26-2)17(10-16(19)20)27(23,24)15-6-4-3-5-13(15)18(21)22/h3-9H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCKQUGIBBBBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 2-nitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions using a base like triethylamine.
Procedure: The 2,4-dimethoxyaniline is first reacted with 2-nitrobenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then coupled with glycine under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions due to the presence of activating methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine exerts its effects involves interactions with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological activities. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations from Structural Comparisons
Methoxy groups in the dimethoxyphenyl moiety increase electron density, which may counteract the nitro group’s electron-withdrawing effects .
Polarity and Solubility :
- Compounds with methylsulfonyl groups (e.g., ) are less bulky and may exhibit better aqueous solubility than aryl-sulfonyl derivatives.
- The chlorine substituents in and introduce electronegativity but may reduce solubility due to hydrophobic interactions.
Steric Considerations :
- 2-Ethylphenyl and 4-methylphenylsulfonyl groups in create steric hindrance, likely affecting receptor binding or metabolic stability.
Functional Group Impact :
- The amide group in replaces the carboxylic acid in glycine, altering acidity (pKa) and hydrogen-bonding capacity compared to the target compound.
Biological Activity
Overview
N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine is a synthetic organic compound classified as a sulfonyl glycine derivative. Its molecular formula is C₁₆H₁₆N₂O₈S, with a molecular weight of 384.37 g/mol. The compound features a glycine backbone with substitutions that include a 2,4-dimethoxyphenyl group and a 2-nitrophenyl sulfonyl moiety. These structural characteristics suggest potential biological activities, particularly in neuropharmacology and medicinal chemistry.
The biological activity of this compound is believed to involve interactions with specific molecular targets, potentially inhibiting certain enzymes or modulating signaling pathways. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities .
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects. It has been studied for its potential in treating neurodegenerative diseases due to its ability to interact with neurotransmitter systems and influence neuronal signaling pathways.
Anticancer Properties
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, potentially through the activation of oxidative stress pathways and inhibition of tumor growth factors .
Case Studies
- Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and increased cell viability in treated cultures compared to controls.
- Anticancer Activity : A study evaluating the compound's effect on human cancer cell lines revealed that it significantly inhibited cell proliferation at concentrations ranging from 10 to 100 µM. The mechanism was linked to the compound's ability to induce apoptosis via the mitochondrial pathway .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Differences |
|---|---|---|
| N-[(2,4-Dimethylphenyl)sulfonyl]glycine | C₁₀H₁₃NO₄S | Lacks methoxy groups; different phenolic substitution |
| N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine | C₁₁H₁₅NO₆S | Contains methyl instead of nitro; different pharmacological profile |
| N-(5-Chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine | Varies | Different halogen substitution; altered receptor interactions |
The distinct combination of methoxy and nitro substitutions in this compound may enhance its receptor binding and biological effects compared to similar compounds, providing avenues for targeted drug design.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine, and how can purity be ensured?
- Answer : Synthesis typically involves sequential functionalization:
Protection of glycine : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amino group.
Sulfonation : React 2-nitrobenzenesulfonyl chloride with the protected glycine under basic conditions (e.g., NaHCO₃ in acetonitrile).
Arylation : Introduce the 2,4-dimethoxyphenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig coupling.
- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). ¹³C NMR identifies carbonyl (δ 165–175 ppm) and sulfonyl (δ 125–135 ppm) carbons.
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode verifies the molecular ion peak ([M+H]⁺).
- Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm sulfonamide formation .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of the sulfonamide moiety in this compound?
- Answer : The nitro group at the 2-position on the phenyl ring enhances electrophilicity via resonance and inductive effects, facilitating nucleophilic attack (e.g., acylation or alkylation). This is critical in designing derivatives for enzyme inhibition studies. Computational studies (DFT) reveal increased partial positive charge on the sulfonyl sulfur, corroborating experimental reactivity trends .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?
- Answer :
Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
Validate target engagement : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants.
Address solubility issues : Employ co-solvents (e.g., PEG-400) or prodrug strategies.
- Example: Discrepancies in protease inhibition assays may arise from compound aggregation, resolved via dynamic light scattering (DLS) analysis .
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes)?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with active sites (e.g., elastase or sulfotransferases).
- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes (GROMACS/AMBER) to assess hydrogen bonding and hydrophobic interactions.
- Pharmacophore mapping : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using MOE or Phase .
Methodological Challenges & Solutions
Q. What are the common by-products during synthesis, and how are they mitigated?
- Answer :
- By-products : Unreacted sulfonyl chloride intermediates or di-substituted glycine derivatives.
- Mitigation :
- Optimize stoichiometry (1:1 molar ratio of glycine to sulfonyl chloride).
- Use scavengers (e.g., polymer-bound trisamine) to remove excess reagents.
- Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .
Q. How does the 2,4-dimethoxyphenyl group impact the compound’s pharmacokinetic properties?
- Answer :
- Lipophilicity : Methoxy groups increase logP, enhancing membrane permeability (measured via PAMPA assay).
- Metabolic stability : Demethylation by CYP450 enzymes can reduce half-life. Address via deuterium substitution at methoxy groups.
- Solubility : Methoxy groups reduce aqueous solubility; nanoformulation (liposomes) improves bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
